![molecular formula C7H12ClNO2 B2603429 (1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 921755-46-6](/img/structure/B2603429.png)
(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
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Overview
Description
“(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 921755-46-6 . It has a molecular weight of 177.63 .
Molecular Structure Analysis
The IUPAC name of this compound is (2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride . The InChI code is 1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 .Scientific Research Applications
Synthesis and Optimization
(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is involved in various synthetic pathways to create complex molecular structures. For instance, Tararov et al. (2002) detailed an improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, showcasing the importance of this compound in stereoselective synthesis and its role as a cyclic proline analogue in complex chemical processes Tararov et al., 2002.
Novel Synthesis Approaches
New pathways for synthesizing enantiomerically pure analogues and derivatives have been developed, demonstrating the compound's versatility in creating constrained and functionalized molecular structures. Buñuel et al. (2001) described a novel route for asymmetric synthesis, illustrating the compound's utility in creating conformationally constrained β-functionalised proline analogues Buñuel et al., 2001.
Structural Analysis and Applications
The compound's structural characteristics and conformational constraints make it an essential building block in medicinal chemistry. Studies like the one by Napolitano et al. (2010) on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid highlight its potential as a versatile component in the design of novel molecules with specific functions Napolitano et al., 2010.
Catalytic Potential
The compound's unique structure lends itself to applications in catalysis, as exemplified by Armstrong et al. (2009) who explored its catalytic potential in aldol reactions, revealing insights into the influence of acid geometry on selectivity and efficiency Armstrong et al., 2009.
Safety and Hazards
properties
IUPAC Name |
(2R,4R)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-3-5-1-2-8(6)4-5;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOZJQLXLSYNO-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1CC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@H]1C[C@@H]2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride |
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